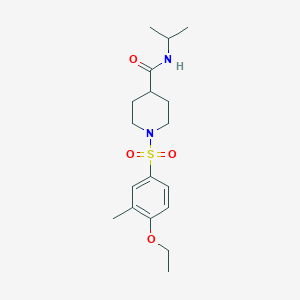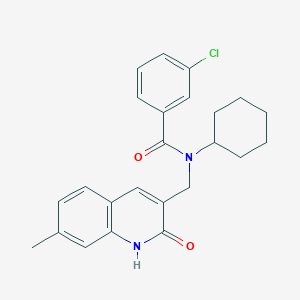
3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a highly selective inhibitor of the protein kinase BTK (Bruton's Tyrosine Kinase), which plays a critical role in B-cell receptor (BCR) signaling and is essential for the survival and proliferation of B-cells.
作用機序
3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is a highly selective inhibitor of BTK, which is a key component of the BCR signaling pathway. BTK plays a critical role in the activation of downstream signaling pathways that are essential for the survival and proliferation of B-cells. Inhibition of BTK by 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide leads to the inhibition of downstream signaling pathways, resulting in the induction of apoptosis and inhibition of proliferation of B-cells.
Biochemical and Physiological Effects:
3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to have potent anti-tumor activity in preclinical models of B-cell malignancies. In addition, 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been shown to have favorable pharmacokinetic and pharmacodynamic properties, including good oral bioavailability, high selectivity, and good tolerability. 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has also been shown to have minimal off-target effects on other kinases, which is important for minimizing potential side effects.
実験室実験の利点と制限
One of the main advantages of 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is its high selectivity for BTK, which makes it a promising drug candidate for the treatment of B-cell malignancies. In addition, 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has shown potent activity in preclinical models of B-cell malignancies, which suggests that it may be effective in the treatment of these diseases. However, one of the limitations of 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the development of 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide. One possible direction is to test its efficacy in clinical trials in patients with B-cell malignancies. Another direction is to explore its potential use in combination with other drugs, such as ibrutinib, venetoclax, and rituximab, to enhance its anti-tumor activity. Finally, further research is needed to elucidate the mechanism of action of 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide and to identify potential biomarkers that can be used to predict its response in patients.
合成法
The synthesis of 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the reaction of 3-chlorobenzoyl chloride with cyclohexylamine to yield 3-chloro-N-cyclohexylbenzamide. The second step involves the reaction of the intermediate with 2-hydroxy-7-methylquinoline to yield the final product, 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide. The synthesis of 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been described in detail in a patent application by Takeda Pharmaceuticals.
科学的研究の応用
3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has shown potent activity against B-cells and has been shown to induce apoptosis and inhibit proliferation of B-cells. 3-chloro-N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)benzamide has also been shown to have synergistic effects when used in combination with other drugs such as ibrutinib, venetoclax, and rituximab.
特性
IUPAC Name |
3-chloro-N-cyclohexyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O2/c1-16-10-11-17-13-19(23(28)26-22(17)12-16)15-27(21-8-3-2-4-9-21)24(29)18-6-5-7-20(25)14-18/h5-7,10-14,21H,2-4,8-9,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPPOTHYKQQDCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-cyclohexyl-N-[(2-hydroxy-7-methylquinolin-3-yl)methyl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

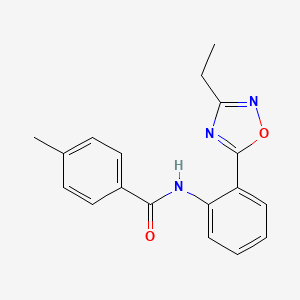
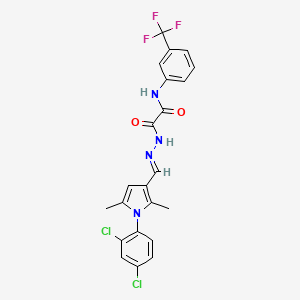
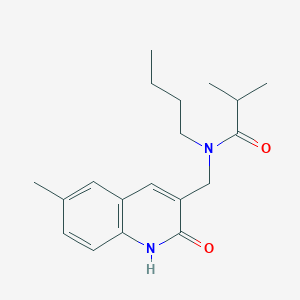
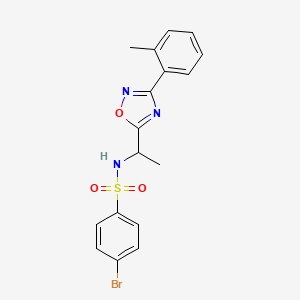

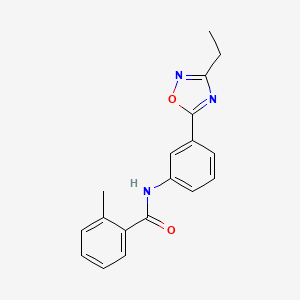

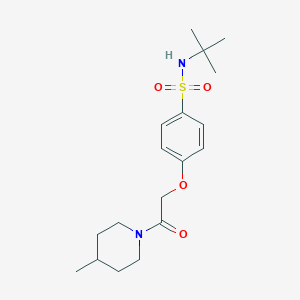
![4-((4-Chlorophenyl)sulfonyl)-N-(4-fluorobenzyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxamide](/img/structure/B7693755.png)
![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-phenyl-1,2,4-oxadiazole](/img/structure/B7693759.png)
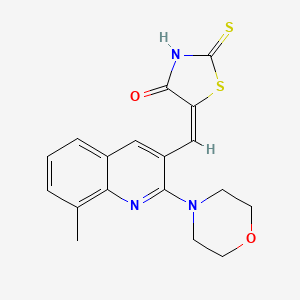
![2-(4-chlorophenoxy)-N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7693774.png)

